molecular formula C8H5Cl2FO B6331270 2,2-Dichloro-2-fluoro-1-phenylethanone CAS No. 384-66-7

2,2-Dichloro-2-fluoro-1-phenylethanone

Cat. No.: B6331270
CAS No.: 384-66-7
M. Wt: 207.03 g/mol
InChI Key: BUFWRQDRYOXTTP-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the second carbon of the ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-2-fluoro-1-phenylethanone typically involves the chlorination and fluorination of acetophenone. One common method includes dissolving acetophenone in glacial acetic acid and introducing dry chlorine gas while maintaining the reaction temperature below 60°C. The reaction mixture is then treated with ice water to isolate the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination and fluorination processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines under basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted phenylethanones.

    Reduction: Formation of 2,2-dichloro-2-fluoro-1-phenylethanol.

    Oxidation: Formation of 2,2-dichloro-2-fluoro-1-phenylacetic acid.

Scientific Research Applications

2,2-Dichloro-2-fluoro-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-2-fluoro-1-phenylethanone exerts its effects involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

    Acetophenone: The parent compound, simpler in structure with only a phenyl group attached to the carbonyl carbon.

    2-Chloro-2,2-difluoroacetophenone: Similar in structure but with two fluorine atoms and one chlorine atom.

    2,2,2-Trifluoroacetophenone: Contains three fluorine atoms attached to the second carbon of the ethanone group.

Uniqueness: 2,2-Dichloro-2-fluoro-1-phenylethanone is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

2,2-dichloro-2-fluoro-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFWRQDRYOXTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285767
Record name 2,2-Dichloro-2-fluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-66-7
Record name NSC42751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-2-fluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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